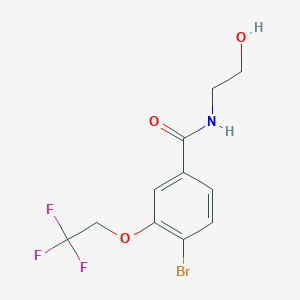

4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide

Description

4-Bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide (CAS: 1309682-55-0) is a fluorinated benzamide derivative characterized by a bromine atom at the 4-position, a 2,2,2-trifluoroethoxy group at the 3-position, and a 2-hydroxyethylamide substituent. This compound is synthesized via coupling reactions involving benzoyl chloride intermediates and 2-hydroxyethylamine, as inferred from analogous synthetic routes .

Properties

IUPAC Name |

4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO3/c12-8-2-1-7(10(18)16-3-4-17)5-9(8)19-6-11(13,14)15/h1-2,5,17H,3-4,6H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWDWFOGKBQFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCO)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:

Bromination: Introduction of a bromine atom to the benzene ring.

Hydroxyethylation: Addition of a hydroxyethyl group.

Trifluoroethoxylation: Introduction of a trifluoroethoxy group.

Amidation: Formation of the benzamide structure.

Each step requires specific reagents and conditions, such as bromine for bromination, ethylene oxide for hydroxyethylation, and trifluoroethanol for trifluoroethoxylation.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors and optimized conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium azide or other nucleophiles.

Major Products

Oxidation: 4-bromo-N-(2-carboxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.

Reduction: N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.

Substitution: 4-azido-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.

Scientific Research Applications

This compound could be used in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic agent due to its structural features.

Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group could enhance binding affinity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Motifs

The following table summarizes key structural differences between the target compound and its analogues:

Key Observations :

- Electron-Withdrawing Groups : The trifluoroethoxy group is a common motif across analogues, enhancing metabolic stability and lipophilicity .

- Polar vs. Lipophilic Substituents : The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic groups like trifluoropropoxy or piperidine .

- Halogen Diversity : Bromine in the target compound may enhance binding affinity in halogen-bonding interactions, whereas chlorine or fluorine in analogues alters electronic effects .

Physicochemical Properties:

Crystallographic and Hydrogen-Bonding Analysis

The target compound’s crystal structure is expected to exhibit intermolecular hydrogen bonds involving the hydroxyethyl group and halogen interactions (Br⋯O/N), as seen in related brominated benzamides . In contrast, analogues like 5z prioritize Cl⋯π or F⋯H interactions due to their substituent profiles .

Biological Activity

4-Bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H12BrF3NO3

- Molar Mass : 332.12 g/mol

- CAS Number : 1131594-46-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The trifluoroethoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide exhibit significant anticancer activity through various mechanisms:

-

Histone Deacetylase (HDAC) Inhibition :

- Similar benzamide derivatives have shown potent inhibition of HDAC enzymes, particularly HDAC3, which is crucial in regulating gene expression related to cancer cell proliferation and survival. For instance, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3 and exhibited antiproliferative effects on HepG2 cells with an IC50 of 1.30 μM .

- Induction of Apoptosis :

- Synergistic Effects with Other Anticancer Agents :

Case Studies

A notable case study involved the evaluation of similar benzamide derivatives in a xenograft model where tumor growth inhibition was assessed. The study reported a tumor growth inhibition (TGI) rate of approximately 48.89% compared to a control group treated with standard HDAC inhibitors . This highlights the potential therapeutic application of these compounds in oncology.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.